N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzooxazole core, a nitro group, and a tert-butyl phenyl moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzooxazole core One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditionsThe tert-butyl phenyl moiety is often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzooxazole core.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide largely depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: Shares the tert-butyl phenyl moiety but lacks the benzooxazole and nitro groups.
N-(4-(tert-butylamino)phenyl)acetamide: Contains a tert-butyl group and an amide linkage but differs in the aromatic core structure.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Features a thiazole ring and sulfonamide group, offering different biological activities.
Uniqueness
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is unique due to its combination of a benzooxazole core, nitro group, and tert-butyl phenyl moiety. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C24H21N3O4 |
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Molecular Weight |
415.4g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C24H21N3O4/c1-24(2,3)17-9-7-15(8-10-17)23-26-20-14-18(11-12-21(20)31-23)25-22(28)16-5-4-6-19(13-16)27(29)30/h4-14H,1-3H3,(H,25,28) |
InChI Key |
GOWAFIRZLMNGAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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